

# A Comprehensive Technical Guide to 2-Aminothiophene-3-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Aminothiophene-3-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Aminothiophene-3-carbonitrile**, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and key biological activities, with a focus on its role as a scaffold in drug discovery.

## Chemical Identity and Synonyms

The compound with the chemical structure featuring a thiophene ring substituted with an amino group at position 2 and a nitrile group at position 3 is formally identified by its IUPAC name.

IUPAC Name: **2-aminothiophene-3-carbonitrile**<sup>[1]</sup>

This compound is also known by a variety of synonyms in scientific literature and commercial catalogs. These include:

- 2-Amino-3-cyanothiophene<sup>[2][3]</sup>
- 2-Amino-3-thiophenecarbonitrile<sup>[1]</sup>
- 2-amino-thiophene-3-carbonitrile<sup>[1]</sup>
- 2-amino-3-thenonitrile<sup>[1]</sup>

- AKOS 92285[2]
- AKOS B014697[2]
- ART-CHEM-BB B014697[2]

## Physicochemical and Spectral Data

The fundamental physicochemical properties of **2-Aminothiophene-3-carbonitrile** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	4651-82-5	[1][2][3][4][5]
Molecular Formula	C5H4N2S	[1][2][3][4][5]
Molecular Weight	124.17 g/mol	[1][4]
Appearance	White to light yellow to light orange powder/crystalline solid	[2][3]
Melting Point	104-108 °C	[2][5][6]
Boiling Point	318 °C	[2][6]
Density	1.33 g/cm <sup>3</sup>	[2][6]
Flash Point	146 °C	[2][6]
pKa	-0.28 ± 0.10 (Predicted)	[2]
InChI Key	XVGHZFWFGXDIOW- UHFFFAOYSA-N	[1][4][5]
SMILES	C1=CSC(=C1C#N)N	[1][4]

Spectral data is crucial for the identification and characterization of **2-Aminothiophene-3-carbonitrile**. Key spectral features are available in public databases, including <sup>1</sup>H NMR and IR spectra[1].

# Synthesis and Experimental Protocols

The most prominent method for the synthesis of 2-aminothiophenes is the Gewald reaction. This multicomponent reaction offers a versatile and efficient route to this class of compounds.

## General Gewald Synthesis Protocol

The Gewald reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol:

A general procedure for the synthesis of **2-aminothiophene-3-carbonitrile** derivatives via a modified Gewald reaction is as follows[7]:

- Knoevenagel Condensation: In a 50 mL flask equipped with a condenser and a magnetic stirring bar, introduce 0.016 mol of the starting ketone (e.g., acetophenone), 0.019 mol of malononitrile, and 0.019 mol of ammonium acetate.
- Heat the mixture at 60 °C for 7 hours.
- After cooling, add 30 mL of dichloromethane.
- Wash the organic phase with water (2 x 20 mL), dry over magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
- Recrystallize the resulting intermediate, an  $\alpha,\beta$ -unsaturated malononitrile, from methanol.
- Gewald Cyclization: Suspend the purified intermediate and elemental sulfur (1.2 equivalents) in tetrahydrofuran.
- Heat the mixture to 35 °C and add a 1.0 equivalent solution of sodium bicarbonate.
- Stir the mixture for 1 hour.
- Transfer the reaction mixture to a separatory funnel and wash with 12.5% aqueous NaCl.

- The final product, **2-aminothiophene-3-carbonitrile**, can be isolated by crystallization.

## Applications in Drug Discovery and Materials Science

**2-Aminothiophene-3-carbonitrile** and its derivatives are of significant interest to researchers in drug development due to their wide range of biological activities. The thiophene ring serves as a valuable scaffold in medicinal chemistry.

## Biological Activities

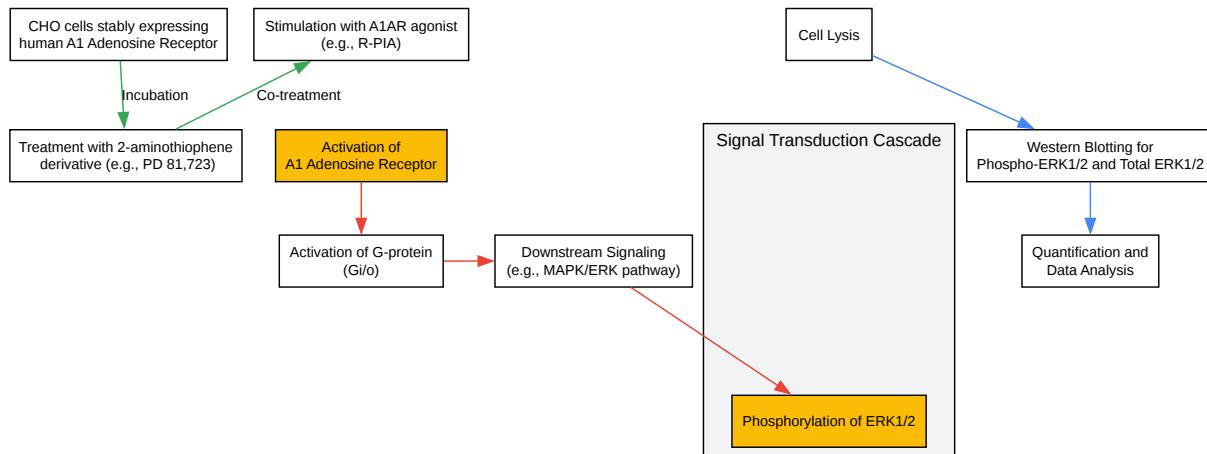
- Antimicrobial and Antifungal Activity: Derivatives of 2-aminothiophene have demonstrated notable antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents[4].
- Anticancer Activity: Several studies have reported the in vitro antitumor activity of 2-aminothiophene derivatives against various cancer cell lines[4].
- Adenosine A1 Receptor Modulation: Compounds based on the 2-aminothiophene scaffold have been identified as allosteric enhancers of the adenosine A1 receptor, which has implications for treating cardiovascular and other diseases[4].

## Materials Science

The unique electronic properties of the thiophene ring make **2-Aminothiophene-3-carbonitrile** a useful building block for the synthesis of functional materials, such as conductive polymers and organic light-emitting diodes (OLEDs)[4].

## Signaling Pathway and Experimental Workflow

The role of 2-aminothiophene derivatives as allosteric modulators of the adenosine A1 receptor (A1AR) is a key area of research. The following diagram illustrates a typical experimental workflow to assess the activity of these compounds on A1AR-mediated signaling.

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Caption: Workflow for assessing A1AR allosteric modulation.

This workflow demonstrates the process of treating cells expressing the A1 adenosine receptor with a 2-aminothiophene derivative, stimulating the receptor with an agonist, and then measuring the downstream signaling effects, such as the phosphorylation of ERK1/2, via Western blotting. This allows researchers to quantify the modulatory effect of the compound on receptor activity.

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Address: 3281 E Guasti Rd  
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